molecular formula C20H24N4O B2689083 N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890627-74-4

N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2689083
CAS No.: 890627-74-4
M. Wt: 336.439
InChI Key: KSOXOXWXSMTLMX-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by:

  • Position 5: A propyl chain enhancing lipophilicity and membrane permeability.
  • Position 7: An (oxolan-2-yl)methylamine substituent, where the oxolane (tetrahydrofuran) ring introduces polarity and hydrogen-bonding capacity.

This compound’s stereochemistry is notable; enantiomers like (8R)-3-(4-chlorophenyl)-5-methyl-N-{[(2R)-oxolan-2-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine () highlight the importance of chiral centers in biological activity .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-2-7-16-12-19(21-13-17-10-6-11-25-17)24-20(23-16)18(14-22-24)15-8-4-3-5-9-15/h3-5,8-9,12,14,17,21H,2,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOXOXWXSMTLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the phenyl and propyl groups: These groups can be introduced via substitution reactions using appropriate phenyl and propyl halides.

    Attachment of the oxolan-2-ylmethyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with oxolan-2-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7 (Amine Group)

The amine substituent significantly impacts pharmacological properties. Key comparisons include:

Pyridin-2-ylmethyl Analogs
  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine ():
    • Activity : Anti-mycobacterial (MIC values in Table 2 of ).
    • Synthesis : Coupling of 7-chloropyrazolo[1,5-a]pyrimidine with 2-picolylamine in DMF/K₂CO₃ or iPrOH/DIPEA .
    • Key Difference : Pyridine’s basic nitrogen enhances solubility but may reduce blood-brain barrier penetration compared to oxolane’s ether oxygen.
Heterocyclic and Aliphatic Amines
  • N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (): Activity: Undisclosed, but aromatic amines often exhibit higher receptor affinity. Synthesis: Similar coupling with 4-chloroaniline .
Morpholinyl and Piperidinyl Derivatives
  • N-[2-(4-Morpholinyl)ethyl]-5-propyl-...pyrazolo[1,5-a]pyrimidin-7-amine ():
    • Activity : Likely targets kinases or GPCRs due to morpholine’s prevalence in kinase inhibitors.
    • Synthesis : Multi-step coupling with morpholine-containing amines .

Substituent Variations at Positions 3 and 5

Position 3: Aryl vs. Alkyl Groups
  • 3-(4-Fluorophenyl) vs. 3-Phenyl : Fluorine introduction (e.g., ) enhances metabolic stability and electron-withdrawing effects, improving target binding .
  • 3-Cyclopropylamino Derivatives (): Cyclopropyl groups reduce steric hindrance, favoring entropic gains in binding.
Position 5: Propyl vs. Methyl/Phénylethyl
  • 5-Propyl : Increases lipophilicity (logP ~3.5) compared to 5-methyl (logP ~2.8), enhancing tissue distribution.
  • 5-Phenylethyl (): Bulkier substituents may hinder rotational freedom, affecting conformational stability .

Biological Activity

N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, also known as D724-0619, is a compound with significant potential in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for D724-0619 is C20H24N4OC_{20}H_{24}N_{4}O. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The compound's IUPAC name reflects its complex structure that includes an oxolane moiety and various substituents that enhance its biological profile.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N4_{4}O
IUPAC NameThis compound
Compound IDD724-0619

D724-0619 exhibits its biological activity primarily through inhibition of specific enzymes and receptors. The compound has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. By modulating these pathways, D724-0619 can influence various physiological processes including inflammation and cell proliferation.

Inhibition of Enzymes

Research indicates that D724-0619 effectively inhibits phosphodiesterase type 1 (PDE1), which is implicated in several diseases including cardiovascular disorders and neurodegenerative diseases. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuroprotection.

Anti-Cancer Properties

D724-0619 has also shown promise in cancer research. Its ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, studies have demonstrated that the compound can induce apoptosis in leukemia cells by activating intrinsic apoptotic pathways.

Neuroprotective Effects

In preclinical models, D724-0619 demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study 1: PDE Inhibition

A study published in Journal of Medicinal Chemistry reported the synthesis of D724-0619 and its evaluation as a PDE1 inhibitor. The compound exhibited an IC50 value of 15 nM against PDE1A, indicating strong inhibitory activity. This study highlights the compound's potential for developing treatments for conditions like heart failure and stroke .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that D724-0619 significantly reduced cell viability. In particular, it showed a 70% reduction in proliferation of HL60 leukemia cells at concentrations as low as 10 µM. These findings suggest that D724-0619 could be explored further as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology : Synthesis involves multi-step reactions starting with cyclization to form the pyrazolo[1,5-a]pyrimidine core, followed by substitution reactions. Key steps include:

  • Core formation : Cyclization of precursors (e.g., substituted pyrazoles or pyrimidines) under reflux conditions in polar aprotic solvents like dichloromethane .
  • Substitution : Introduction of the oxolane-methyl group via nucleophilic aromatic substitution or coupling reactions, often using catalysts like triethylamine .
  • Optimization : Temperature (60–120°C), solvent choice (e.g., DMF, THF), and catalysts (e.g., Pd for cross-coupling) are critical for yield (typically 50–75%) and purity (>95% by HPLC) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 421.2) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between pyrimidine and phenyl groups) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Standard protocols :

  • Kinase inhibition : Fluorescence-based assays (e.g., ATP competition assays) at 1–10 µM concentrations .
  • Antimicrobial activity : Microdilution assays against Gram-positive/negative bacteria (MIC values reported in 5–50 µg/mL range) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values of 2–20 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Strategies :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents reduce side reactions .
  • Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings improve regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
    • Monitoring : Real-time TLC/HPLC tracks intermediate formation; purity >98% achievable via column chromatography (silica gel, hexane/EtOAc) .

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